molecular formula C13H21NO2 B6603144 N-(2,2-diethoxyethyl)-N-methylaniline CAS No. 32431-43-9

N-(2,2-diethoxyethyl)-N-methylaniline

Cat. No.: B6603144
CAS No.: 32431-43-9
M. Wt: 223.31 g/mol
InChI Key: MSHBPVQTBOBZJM-UHFFFAOYSA-N
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Description

N-(2,2-diethoxyethyl)-N-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a diethoxyethyl group and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diethoxyethyl)-N-methylaniline typically involves the reaction of aniline with 2,2-diethoxyethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then purified using column chromatography to obtain pure this compound.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where aniline and 2,2-diethoxyethyl chloride are continuously fed into the reactor along with a base. The reaction is carried out at elevated temperatures and pressures to increase the reaction rate and yield. The product is then separated and purified using distillation and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-diethoxyethyl)-N-methylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2-diethoxyethyl)-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.

    Industry: The compound is used in the production of materials such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(2,2-diethoxyethyl)-N-methylaniline involves its interaction with specific molecular targets. The diethoxyethyl group can undergo hydrolysis to form reactive intermediates that can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-diethoxyethyl)-2-propenamide: Similar in structure but contains a propenamide group instead of an aniline moiety.

    N-(2,2-diethoxyethyl)-N-methylacetamide: Contains an acetamide group instead of an aniline moiety.

Uniqueness

N-(2,2-diethoxyethyl)-N-methylaniline is unique due to its specific combination of a diethoxyethyl group and a methylaniline moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-4-15-13(16-5-2)11-14(3)12-9-7-6-8-10-12/h6-10,13H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHBPVQTBOBZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN(C)C1=CC=CC=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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